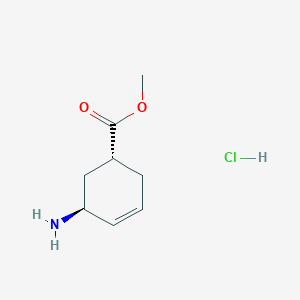

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride

Description

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride (CAS: 2137836-44-1) is a bicyclic amine-carboxylate derivative with a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.7 g/mol . It is marketed as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, with a purity of ≥95% . The compound features a cyclohexene ring substituted with an amino group at the 5-position and a methyl ester at the 1-position, with stereochemical specificity at the (1R,5S) configuration. Its hydrochloride salt enhances stability and solubility for laboratory applications.

Properties

IUPAC Name |

methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRKCWMIKUBESC-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=C[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and characterization using techniques like NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Epoxidation of the Cyclohexene Ring

The cyclohexene moiety in this compound is susceptible to epoxidation under catalytic conditions. Manganese (Mn) complexes, such as dinuclear Mn(IV) catalysts, have been shown to facilitate epoxidation of alkenes using hydrogen peroxide (H₂O₂) and acetic acid as additives .

Mechanism :

The reaction proceeds via a metal-catalyzed oxygen transfer, where the Mn complex activates H₂O₂ to form an active oxygen species. This species interacts with the double bond, leading to epoxide formation. The stereochemistry of the starting material is retained (>99% retention for cyclic alkanes), indicating a non-radical mechanism .

Reagents and Conditions :

-

Catalyst : Mn(IV) complexes (e.g., LMnIV(O)₃MnIVL₂)

-

Oxidant : H₂O₂

-

Additive : Acetic acid

-

Solvent : Acetonitrile

Product :

Epoxidized derivative of the cyclohexene ring.

Oxidation to Diols or Hydroxylated Derivatives

Oxidation of the cyclohexene ring can also yield diols or hydroxylated products, depending on the reagents used. For example, potassium permanganate (KMnO₄) in acidic conditions could oxidize the double bond to a diol .

Reagents and Conditions :

-

Oxidant : KMnO₄

-

Conditions : Acidic aqueous medium (e.g., H₂SO₄)

-

Temperature : Elevated temperatures (e.g., reflux)

Product :

1,2-Diol or hydroxylated cyclohexane derivatives.

Hydrogenation of the Cyclohexene Ring

The double bond in the cyclohexene ring can be hydrogenated to form a saturated cyclohexane ring. Osmium (Os) complexes, such as [OsCl₂(PP)(NN)] (where PP = diphosphine ligands), have demonstrated high catalytic activity in hydrogenation reactions .

Mechanism :

Hydrogenation proceeds via a metal-catalyzed pathway, where the Os complex facilitates the addition of hydrogen across the double bond. The reaction typically requires molecular hydrogen (H₂) and may proceed under mild conditions.

Reagents and Conditions :

-

Catalyst : Os complexes (e.g., [OsCl₂(PP)(NN)])

-

Hydrogen Source : H₂ gas

-

Conditions : Mild temperatures and pressures

Product :

Fully saturated cyclohexane derivative.

Hydrolysis of the Carboxylate Ester

The methyl ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically catalyzed under basic or acidic conditions.

Reagents and Conditions :

-

Base : Aqueous NaOH

-

Acid : HCl in aqueous ethanol

Product :

(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Product | Key Mechanism |

|---|---|---|---|

| Epoxidation | Mn complexes, H₂O₂, acetic acid | Epoxidized cyclohexene | Metal-catalyzed oxygen transfer |

| Hydrogenation | Os complexes, H₂ gas | Saturated cyclohexane | Metal-catalyzed hydrogen addition |

| Diol Formation | KMnO₄, acidic aqueous medium | 1,2-Diol derivatives | Oxidative cleavage of double bond |

| Ester Hydrolysis | NaOH (basic) or HCl (acidic) | Carboxylic acid | Nucleophilic attack on ester carbonyl |

Stereochemical Considerations

The (1R,5S) stereochemistry of the compound plays a critical role in determining reactivity. For example, Mn-catalyzed oxidations of cyclic alkanes have shown high stereochemical retention (>99%), suggesting that the reaction mechanism preserves the spatial arrangement of substituents . This stereochemical fidelity is crucial for maintaining structural integrity during further synthetic transformations.

Biological and Synthetic Implications

The reactivity of this compound makes it a versatile building block in medicinal chemistry. For instance, epoxidation or hydrogenation can generate intermediates with distinct pharmacological profiles. Additionally, the hydrolysis of the ester group to a carboxylic acid may enhance solubility or enable further functionalization, such as amidation or esterification.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and reduction.

Synthetic Routes:

Common synthetic methods include the alkylation of glycine equivalents followed by cyclization. Industrial production often involves optimized reaction conditions to ensure high yield and purity, typically utilizing purification techniques like crystallization or chromatography.

Biology

Biological Pathways:

Research indicates that this compound may play a role in regulating biological pathways related to amino acid metabolism and neurotransmitter synthesis. Its interaction with specific enzymes and receptors is under investigation to understand its therapeutic potential.

Antimicrobial Activity:

Studies have shown that Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride exhibits moderate antimicrobial properties. This aspect has been explored for potential applications in combating microbial infections.

Medicine

Therapeutic Potential:

The compound is being investigated for its potential use in treating conditions linked to amino acid metabolism disorders and neurotransmitter imbalances. Preliminary findings suggest it may modulate enzyme activity, which could lead to novel therapeutic strategies.

Mechanism of Action:

Understanding the mechanism of action involves studying how the compound interacts with biological targets such as enzymes or receptors. This knowledge is crucial for developing effective treatments based on this compound.

Industry

Pharmaceutical Production:

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride is utilized in the pharmaceutical industry for the synthesis of various drugs. Its unique structure allows it to be incorporated into different formulations aimed at treating various health conditions.

Case Studies

Case Study 1: Antimicrobial Research

Recent studies have focused on evaluating the antimicrobial efficacy of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride against various pathogens. The results indicated moderate activity, prompting further exploration into its potential as an antimicrobial agent.

Case Study 2: Therapeutic Investigations

In clinical settings, researchers are examining the effects of this compound on neurotransmitter regulation. Initial findings suggest that it may influence serotonin levels, indicating potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Frameworks

(a) (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride (CAS: 565456-77-1)

- Molecular Formula: C₉H₁₅NO₂·HCl

- Molecular Weight : 205.68 g/mol

- Key Features : This compound, a key intermediate in the synthesis of the antiviral drug boprivir, contains a bicyclo[3.1.0]hexane core with a methyl ester and dimethyl substituents. The rigid bicyclic structure contrasts with the cyclohexene ring of the target compound, influencing its conformational flexibility and binding affinity in drug-target interactions .

(b) Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride (CAS: 2445749-73-3)

Functional Group Analogues

(a) N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-carboxamide Derivatives

- Molecular Features : Synthesized from myrtenic acid, these derivatives contain a quaternary ammonium group and terpene-based bicyclic fragments. Despite their increased lipophilicity, they exhibit moderate antimicrobial activity (MIC: 128 µg/mL against S. aureus) .

- Comparison : Unlike the target compound, the bulky terpene groups in these derivatives reduce antibacterial efficacy by shielding the quaternary ammonium pharmacophore .

(b) Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)cyclohex-1-ene-carboxylate Hydrochloride

- Molecular Formula : C₂₃H₃₈ClN₃O₃

- Key Features: This compound features multiple amino and ester substituents on a cyclohexene ring.

Biological Activity

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth review of its biological activity, including antimicrobial properties, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

- IUPAC Name : Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride

- Molecular Formula : C8H14ClNO2

- Molecular Weight : 191.66 g/mol

The presence of a cyclohexene ring, an amino group, and a carboxylate ester contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride exhibits moderate antimicrobial activity. The compound's potential as an antimicrobial agent can be attributed to its structural features, which include:

- A quaternary ammonium moiety that enhances its interaction with microbial membranes.

A study highlighted the compound's effectiveness against various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

Neurotransmitter Regulation

Preliminary investigations suggest that this compound may play a role in regulating neurotransmitter synthesis. Its interaction with specific enzymes involved in amino acid metabolism is of particular interest for developing treatments for neurological disorders. The compound may modulate enzyme activity, potentially influencing pathways related to neurotransmitter production.

Case Studies

Several case studies have explored the therapeutic potential of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride:

-

Case Study on Neuroprotection :

- Researchers administered the compound in animal models to assess its neuroprotective effects against excitotoxicity. Results indicated a significant reduction in neuronal damage, suggesting its potential as a neuroprotective agent.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria, supporting its use as a lead compound for developing new antimicrobial therapies.

The mechanism of action for Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride involves:

- Binding to specific receptors or enzymes.

- Modulating biochemical pathways associated with neurotransmitter synthesis and microbial inhibition.

Further research is required to clarify these interactions and their implications for therapeutic use.

Comparison with Similar Compounds

To contextualize the unique properties of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 6-aminocyclohex-3-ene carboxylate hydrochloride | Contains an amino group on a cyclohexene ring | Different stereochemistry and biological activity |

| 5-Amino-cyclohex-3-enecarboxylic acid | Lacks methyl ester group | More polar; different solubility properties |

| Methyl 5-hydroxycyclohex-3-ene carboxylate | Hydroxyl group instead of amino | Different functional properties affecting reactivity |

This table illustrates how Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride stands out due to its specific stereochemistry and potential biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step procedures. For example, a similar bicyclic compound () was prepared via LiAlH4 reduction of an aldehyde intermediate followed by esterification with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) using triethylamine and catalytic 4-dimethylaminopyridine in CH2Cl2. Chirality may be preserved by employing stereoselective catalysts or chiral auxiliaries. Purification via column chromatography (normal or reverse-phase) is recommended to isolate enantiomerically pure product .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : X-ray diffraction (XRD) is critical for absolute stereochemical confirmation, though poor crystal quality (as noted in ) may require optimization of crystallization solvents (e.g., slow evaporation in dichloromethane/hexane). Complementary techniques include:

- NMR : 1H/13C NMR for functional group analysis (e.g., cyclohexene protons at δ 5.5–6.0 ppm, methyl ester at δ 3.6–3.8 ppm).

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amine hydrochloride (N–H stretch at ~2500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar solvents (hexane/isopropanol) to resolve enantiomers.

- Circular Dichroism (CD) : Compare optical rotation with literature values (e.g., reports stereochemistry critical for pharmaceutical intermediates like Boceprevir).

- Enzymatic Resolution : Lipases or esterases may selectively hydrolyze one enantiomer, though reaction conditions (pH, temperature) must be optimized to prevent racemization .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?

- Methodological Answer :

- Dynamic NMR : Investigate conformational flexibility at variable temperatures (e.g., cyclohexene ring puckering may cause splitting patterns).

- DFT Calculations : Compare experimental NMR/XRD data with computational models to validate structural assignments.

- Cross-Validation : Use complementary techniques (e.g., XRD for rigid structures vs. NOESY for solution-state conformers). Poor crystal quality () may require alternative crystallization methods or synchrotron-based XRD .

Q. What experimental conditions affect the stability of this compound?

- Methodological Answer :

- pH Stability : The hydrochloride salt is stable under neutral conditions but may decompose in strong acids/bases ( ). Monitor degradation via HPLC at 25°C, 40°C, and 60°C under varying pH (2–12).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in desiccated environments to prevent hydrolysis.

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and metal catalysts that may induce ring-opening reactions .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration if XRD is unavailable .

- Safety Protocols : Adhere to exposure limits (TWA: 1 mg/m³; STEL: 3 mg/m³) and use fume hoods for handling ( ).

- Data Reproducibility : Document solvent batch variability (e.g., trace water in CH2Cl2 may alter reaction kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.